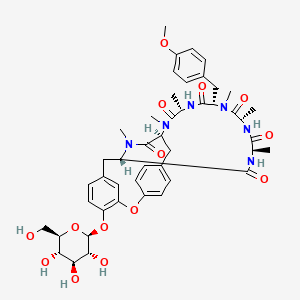
RA-Xii
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RA-Xii is a natural product found in Rubia yunnanensis and Rubia cordifolia with data available.
Scientific Research Applications
Antitumor Activity in Colorectal Cancer
RA-XII, a bicyclic hexapeptidic glucoside isolated from Rubia yunnanensis Diels, demonstrates significant antitumor activity in colorectal cancer (CRC) cells. In vitro and in vivo studies reveal its ability to inhibit protective autophagy and activate key pathways like Akt-mTOR in CRC cell lines, contributing to its antineoplastic effects (Wang et al., 2020).
Use in Combined Treatment of Colon Cancer
This compound has been incorporated into pH-sensitive liposomes for the combined treatment of colon cancer. This approach, using this compound as a chemotherapeutic agent and a mitochondria-targeting photosensitizer, shows enhanced effectiveness in inhibiting colon cancer cell growth both in vitro and in vivo (Xu et al., 2021).
Effects on Acute Renal Injury
In a study focusing on acute kidney injury (AKI), this compound exhibited anti-oxidant and anti-inflammatory activities. It was found to reduce serum uric acid, creatinine, BUN, and renal 8-OHdG, indicating potential use in treating AKI (An & Shang, 2018).
Application in Liver Cancer Therapy
This compound shows promising results in liver cancer therapy. It inhibits proliferation and induces apoptosis in human hepatoma HepG2 cells. The study suggests that this compound inhibits protective autophagy, enhancing apoptosis through the AMPK/mTOR/P70S6K pathways, marking it as a potential therapeutic agent for liver cancer (Song et al., 2017).
Anti-Metastatic Properties in Breast Cancer
In breast cancer research, this compound was found to inhibit tumor growth and metastasis in mice models. It affects cell adhesion, invasion, and matrix degradation, indicating its potential as an anti-metastatic agent for breast cancer treatment (Leung et al., 2015).
Enhancing Oral Delivery and Bioavailability
Innovative strategies have been developed to improve the oral bioavailability of this compound. A study demonstrated that a natural deep eutectic solvent and its modified amorphous solid dispersions significantly enhanced the oral bioavailability of this compound, suggesting new methods for its delivery in oral chemotherapy (Liu et al., 2021).
properties
Molecular Formula |
C46H58N6O14 |
|---|---|
Molecular Weight |
919 g/mol |
IUPAC Name |
(1S,4R,7S,10S,13S,16S)-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-24-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone |
InChI |
InChI=1S/C46H58N6O14/c1-23-40(57)48-24(2)43(60)50(4)31(18-26-8-13-29(63-7)14-9-26)42(59)49-25(3)44(61)52(6)33-19-27-10-15-30(16-11-27)64-35-21-28(20-32(41(58)47-23)51(5)45(33)62)12-17-34(35)65-46-39(56)38(55)37(54)36(22-53)66-46/h8-17,21,23-25,31-33,36-39,46,53-56H,18-20,22H2,1-7H3,(H,47,58)(H,48,57)(H,49,59)/t23-,24+,25+,31+,32+,33+,36-,37-,38+,39-,46-/m1/s1 |
InChI Key |
UYXWCWJRGWWTGU-BZILMZMLSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)CC6=CC=C(C=C6)OC)C)C |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)CC6=CC=C(C=C6)OC)C)C |
synonyms |
RA XII RA-XII |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (3S)-3-[[(3R)-1-[(E)-3-piperidin-4-ylprop-2-enoyl]piperidine-3-carbonyl]amino]pent-4-ynoate](/img/structure/B1247808.png)

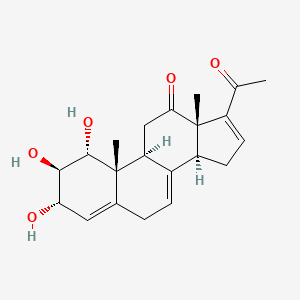
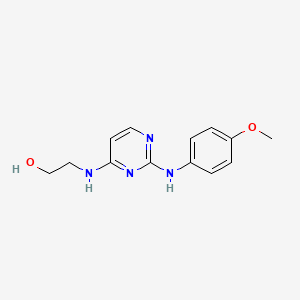

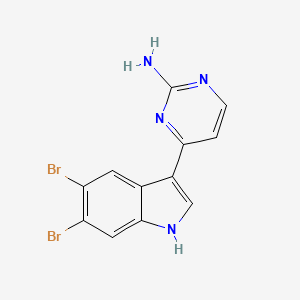
![2-Amino-6-[[4-carboxy-4-[2-(2-hydroxypropanoylamino)propanoylamino]butanoyl]amino]-7-(carboxymethylamino)-7-oxoheptanoic acid](/img/structure/B1247818.png)

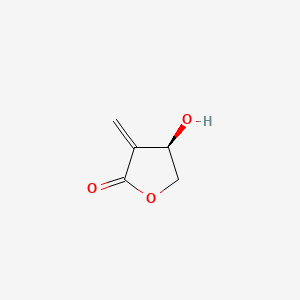
![4-[(E)-dec-3-enyl]phenol](/img/structure/B1247822.png)
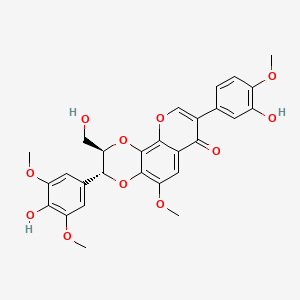
![[(1S,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol](/img/structure/B1247825.png)
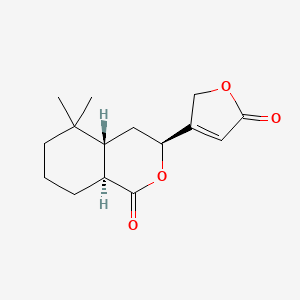
![(3S,6S,9S,12S,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1247831.png)